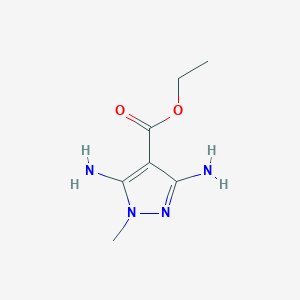

Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate

Description

Properties

CAS No. |

74440-36-1 |

|---|---|

Molecular Formula |

C7H12N4O2 |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

ethyl 3,5-diamino-1-methylpyrazole-4-carboxylate |

InChI |

InChI=1S/C7H12N4O2/c1-3-13-7(12)4-5(8)10-11(2)6(4)9/h3,9H2,1-2H3,(H2,8,10) |

InChI Key |

VVJHWEDVOJGXCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1N)C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate from (Z)-ethyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate

The synthesis of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate can be achieved using (Z)-ethyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate as a starting material.

- Dissolve (Z)-3-Amino-4,4,4-trichloro-2-cyanobut-2-enoic acid ethyl ester (37 g, 0.1448 mmol) and hydrazine hydrate (18 g, 0.362 mol) in 75 mL of N,N-dimethylformamide.

- Heat the mixture to 100°C and react for 3 hours.

- Concentrate the reaction mixture under reduced pressure.

- Purify the obtained residue by silica gel column chromatography using eluent system B to obtain ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (24.6 g, yellow solid).

* Yield: 100%

Preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

This method describes the preparation of a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, which involves several steps starting from 1,3-dimethylpyrazole.

Step 1: Halogenation Reaction

- Dissolve 1,3-dimethylpyrazole in water.

- Add a halogenating reagent in batches to obtain 4-halo-1,3-dimethyl-1H-pyrazole.

Step 2: Bromo Hydrolysis

- Dissolve 4-halogen-1,3-dimethyl-1H-pyrazole and azobisisobutyronitrile in an organic solvent.

- Add a bromination reagent in batches for reaction.

- Hydrolyze with hexamethylenetetramine to obtain 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde.

Step 3: Fluorination Reaction

- Dissolve 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde in a chlorinated hydrocarbon solvent.

- Cool to -55°C to 0°C, and add a fluorination reagent dropwise to obtain 4-halogen-3-difluoromethyl-1-methylpyrazole.

Step 4: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

- Under nitrogen protection, put 144g (0.682mol, 1eq) of 4-bromo-3-difluoromethyl-1-methylpyrazole and 750mL of methyltetrahydrofuran into a reaction bottle, and reduce the temperature to -5°C.

- Slowly drop 2-methyltetrahydrofuran solution of i-PrMgCl-LiCl (1.3M, 577mL, 1.1eq) into the reaction bottle, stir for 1 hour at 0°C, and slowly increase the temperature to 5-10°C, react for 1 hour.

- Perform GC detection and exchange by sampling and quenching, drop 92.5g (0.853, 1.25eq) of ethyl chloroformate into the reaction bottle, slowly increase to 10°C, and react for 5 hours with stirring.

- Add saturated sodium bicarbonate to quench the reaction, and add water phase ethyl acetate for extraction.

Wash the organic phase with water, concentrate the enriched organic phase, and distill at 120-135°C under 6mmHg vacuum to obtain 93.6g of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, with GC purity of 99.6%.

Regiocontrolled Preparation of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones

This method describes the preparation of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials. The selectivity depends on the nature of the hydrazine.

General Experimental Procedure:

- Dissolve enone 1 (1 mmol) in the corresponding alcohol (10 mL for compounds 3a –n and 2 mL for compounds 3o –s ).

- Add the corresponding hydrazine hydrochloride 2a –e (1.2 mmol) in one portion.

- Keep the reaction under vigorous stirring at room temperature for 15 min and then heat to reflux for another 16 h (when alcohols with higher boiling point were used, the temperature of the oil bath was 90 °C).

- Cool the reaction mixture to room temperature and remove the solvent under vacuum.

- Purify the residue through column chromatography using silica gel with hexanes and ethyl acetate at different proportions as eluent.

Preparation of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole

This method describes the preparation of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole, which involves multiple steps starting from ethyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine.

- React ethyl (ethoxymethylene)cyanoacetate with a substituted hydrazine hydrochloride to provide an ethyl ester of 5-amino-1-substituted-pyrazole-4-.

- Heat the isolated 5-amino-4-carboxy-1-substituted-pyrazoles at 160-170°C to effect decarboxylation to produce a 5-amino-1-substituted-pyrazole which is distilled under reduced pressure.

- Dissolve the 5-amino-1-substituted-pyrazole in ethanol and add the resulting solution drop-wise to a solution of hydrogen chloride in ethanol.

- Add isoamyl nitrite drop-wise to the resulting solution to nitrosate the 5-amino-1-substituted-pyrazole, producing a 5-amino-4-nitroso-1-substituted-pyrazole hydrochloride that is isolated and recrystallized.

- Dissolve the 5-amino-4-nitroso-1-substituted-pyrazole hydrochloride in methanol and hydrogenate in the presence of palladium-carbon catalyst. Remove the catalyst by filtration and isolate the 4,5-diamino-1-substituted pyrazole hydrochloride by removing the methanol or react directly in the methanol without isolation to provide a 1,5-disubstituted-1 H-pyrazolo-(3,4-b)-pyrazine.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The amino groups at positions 3 and 5 can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmacophore in drug development.

Industry: It is used in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino groups and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit certain enzymes by forming stable complexes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate are compared below with three analogous pyrazole derivatives.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Influence on Reactivity and Applications: The amino groups in this compound enhance its nucleophilicity, making it suitable for further derivatization (e.g., diazotization for herbicide synthesis) . In contrast, chlorophenyl (in ) and trifluoromethyl (in ) substituents introduce steric and electronic effects that may tailor compounds for specific pharmaceutical roles. The ethyl ester at position 4 is a common feature in all listed compounds, facilitating solubility and synthetic flexibility.

Synthetic Methodologies :

- The target compound employs hydrazine-mediated cyclization , a cost-effective route with high yields . Other derivatives (e.g., ) rely on amide coupling or heterocyclic substitution , which may require specialized reagents or catalysts.

Crystallographic and Spectroscopic Characterization: While the target compound is validated via IR and NMR , Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate is structurally resolved using XRD, revealing a monoclinic crystal system .

Biological vs.

Biological Activity

Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 182.18 g/mol.

The compound features two amino groups at the 3 and 5 positions, a methyl group at the 1 position, and an ethyl ester at the 4 position, contributing to its potential as a bioactive agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites. This interaction modulates the function of enzymes involved in critical metabolic pathways.

- Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses, which is crucial for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : The compound has shown promising results against various cancer cell lines. For instance, it exhibited significant cytotoxicity against MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) cell lines with IC values ranging from 3.79 µM to 42.30 µM .

| Cell Line | IC Value (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

Anti-Biofilm Activity

This compound has also been identified as a potential anti-biofilm agent:

- Mechanism : The compound disrupts biofilm formation in various bacterial strains, making it a candidate for treating biofilm-related infections.

Study on Enzyme Inhibition

A study conducted by researchers evaluated the enzyme inhibitory effects of this compound on specific metabolic enzymes. The results indicated that the compound effectively inhibited enzyme activity by blocking substrate binding sites, leading to altered metabolic rates in treated cells.

Antitumor Efficacy Evaluation

In another research effort focusing on its anticancer properties, this compound was tested against several tumor models. The findings demonstrated that the compound induced apoptosis in cancer cells through mitochondrial pathways and significantly reduced tumor growth in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.